REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[N:8][N:9]([CH2:14][CH3:15])[C:10]=1[C:11](O)=[O:12]>>[Cl:5][C:6]1[CH:7]=[N:8][N:9]([CH2:14][CH3:15])[C:10]=1[C:11]([Cl:3])=[O:12]
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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ClC=1C=NN(C1C(=O)O)CC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
then cooled to room temperature overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The reaction was evaporated
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Type
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CUSTOM
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Details
|
azeotroped with toluene
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Name
|
|
Type
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product
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Smiles
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ClC=1C=NN(C1C(=O)Cl)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |